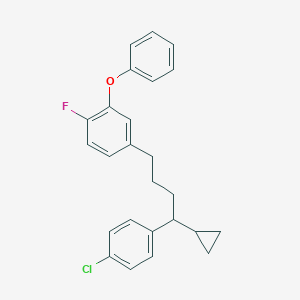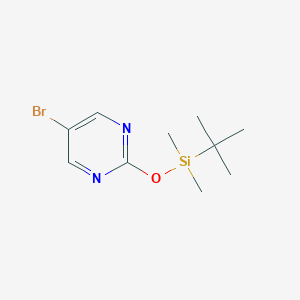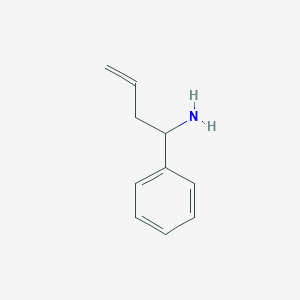
Methylaluminoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless liquid that reacts violently with water and has a boiling point of 111°C . This compound is widely used in various industrial and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(oxo)alumane can be synthesized through several methods. One common approach involves the reaction of trimethylaluminum with water or other oxygen-containing compounds under controlled conditions . Another method includes the reaction of methyl bromide with aluminum in the presence of a catalyst .
Industrial Production Methods
In industrial settings, methyl(oxo)alumane is often produced by reacting trimethylaluminum with water in a controlled environment to prevent violent reactions. The process typically involves the use of solvents like toluene to stabilize the compound and control the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(oxo)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and methane.
Reduction: Can be reduced by strong reducing agents to form aluminum and methane.
Substitution: Reacts with halogens to form methyl halides and aluminum halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, halogens, and strong reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions include aluminum oxide, methane, methyl halides, and aluminum halides .
Applications De Recherche Scientifique
Methyl(oxo)alumane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of metal-organic frameworks and their interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Mécanisme D'action
The mechanism of action of methyl(oxo)alumane involves its ability to form strong bonds with other molecules, facilitating various chemical reactions. It acts as a Lewis acid, accepting electron pairs from other compounds, which makes it an effective catalyst in many reactions . The molecular targets and pathways involved include interactions with oxygen, halogens, and other electron-rich species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylaluminum: Similar in structure but lacks the oxygen atom present in methyl(oxo)alumane.
Aluminum oxide: An oxidation product of methyl(oxo)alumane, used in various industrial applications.
Methylaluminoxane: A polymeric form of methyl(oxo)alumane, used as a co-catalyst in polymerization reactions.
Uniqueness
Methyl(oxo)alumane is unique due to its combination of methyl and oxo groups, which gives it distinct reactivity and stability compared to other aluminum compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
methyl(oxo)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Al.O/h1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOFMOWDMVWCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AlO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.015 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120144-90-3 |
Source


|
| Record name | [No public or meaningful name is available] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)






![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)


